molecular formula C25H21ClN4O B2706848 (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone CAS No. 1206997-59-2

(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone

Cat. No.: B2706848
CAS No.: 1206997-59-2
M. Wt: 428.92
InChI Key: PJLKWEIBLUONKP-UHFFFAOYSA-N
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Description

(1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone is a complex organic compound that features multiple functional groups, including a chlorophenyl group, a pyrrole ring, a pyrazole ring, and a dihydropyridine ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the pyrrole ring: This step might involve the reaction of an appropriate amine with a diketone or aldehyde under acidic conditions.

    Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution or through a coupling reaction.

    Formation of the dihydropyridine ring: This could involve a Hantzsch pyridine synthesis, which typically uses an aldehyde, a β-keto ester, and ammonia or an amine.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of the reaction conditions to maximize yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or dihydropyridine rings.

    Reduction: Reduction reactions might target the pyrazole ring or the carbonyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

    Catalysis: The compound might serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its complex structure.

    Receptor Binding: Potential to act as a ligand for certain biological receptors.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action for (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone would depend on its specific biological target. Generally, it might involve:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: Affecting cellular pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (1-(2-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(4-phenyl-5,6-dihydropyridin-1(2H)-yl)methanone: can be compared to other compounds with similar structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

[1-(2-chlorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN4O/c26-22-10-4-5-11-23(22)30-24(28-14-6-7-15-28)21(18-27-30)25(31)29-16-12-20(13-17-29)19-8-2-1-3-9-19/h1-12,14-15,18H,13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLKWEIBLUONKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=C(N(N=C3)C4=CC=CC=C4Cl)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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